7-Chloronaphthalen-1-ol
Overview
Description
7-Chloronaphthalen-1-ol is an organic compound with the molecular formula C10H7ClO. It is a chlorinated derivative of naphthol, specifically chlorinated at the 7th position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Chloronaphthalen-1-ol involves the chlorination of 1-naphthol. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated compound to its non-chlorinated form or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Scientific Research Applications
7-Chloronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: The non-chlorinated parent compound of 7-Chloronaphthalen-1-ol.
2-Chloronaphthalen-1-ol: Another chlorinated derivative with the chlorine atom at a different position.
4-Chloronaphthalen-1-ol: A similar compound with the chlorine atom at the 4th position.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other chlorinated naphthols may not be as effective .
Properties
IUPAC Name |
7-chloronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQNWWDBCZCCOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50528860 | |
Record name | 7-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56820-58-7 | |
Record name | 7-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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